Cas no 14297-87-1 (Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-)

Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)- structure
14297-87-1 structure
Product Name:Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-
Numero CAS:14297-87-1
MF:C24H25NO3
MW:375.460206747055
CID:147621
PubChem ID:5362507
Update Time:2025-04-19

Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Morphinan-6-ol,7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5a,6a)-
    • (4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-ol
    • (-)-3-O-benzylmorphine
    • 3-benzylmorphine
    • 3-Benzyloxy-4,5alpha-epoxy-17-methyl-7-morphinen-6alpha-ol
    • benzylmorphine
    • Morphine,benzyl
    • O3-Benzylmorphine
    • Q4083783
    • Peronine
    • SCHEMBL24880
    • (4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
    • MORPHINAN-6-ALPHA-OL, 3-(BENZYLOXY)-7,8-DIDEHYDRO-4,5-ALPHA- EPOXY-17-METHYL-
    • EINECS 238-230-0
    • DTXSID30162246
    • IDS-NB-002
    • UNII-83C78V3OL9
    • 630-86-4
    • 3-O-Benzylmorphine
    • BENZYLMORPHINE [MI]
    • 83C78V3OL9
    • DB01573
    • 14297-87-1
    • Morphinan-6-ol, 7,8-didehydro-4,5-epoxy-17-methyl-3-(phenylmethoxy)-, (5-alpha,6-alpha)-
    • NS00024648
    • DEA No. 9052
    • Morphinan-6-alpha-ol, 3-(benzyloxy)-7,8-didehydro-4,5-alpha-epoxy-17-methyl-
    • Morphine, benzyl-
    • benzylmorphin
    • MDL: MFCD01714496
    • Inchi: 1S/C24H25NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-10,17-19,23,26H,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1
    • Chiave InChI: RDJGWRFTDZZXSM-RNWLQCGYSA-N
    • Sorrisi: O1C2=C(C=CC3C[C@@H]4[C@@H]5C=C[C@@H]([C@H]1[C@@]5(C=32)CCN4C)O)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 375.18300
  • Massa monoisotopica: 375.18344366g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 3
  • Complessità: 631
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 41.9Ų

Proprietà sperimentali

  • PSA: 52.93000
  • LogP: 2.72680
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.